4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester

Doping control analysis Drug metabolism LC-HRMS metabolite identification

4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester (MMTC) is a thiazole-5-carboxylate ester bearing a 4-trifluoromethylphenyl substituent at the 2-position and a methyl group at the 4-position. It is a confirmed metabolite of the PPARδ agonist GW501516 (GW1516), detected and identified via LC/ESI-HRMS in equine urine.

Molecular Formula C13H10F3NO2S
Molecular Weight 301.28
CAS No. 636589-59-8
Cat. No. B2922833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester
CAS636589-59-8
Molecular FormulaC13H10F3NO2S
Molecular Weight301.28
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC
InChIInChI=1S/C13H10F3NO2S/c1-7-10(12(18)19-2)20-11(17-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3
InChIKeyBBCAYMRAAISDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester (CAS 636589-59-8): Procurement-Relevant Identity and Physicochemical Profile


4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester (MMTC) is a thiazole-5-carboxylate ester bearing a 4-trifluoromethylphenyl substituent at the 2-position and a methyl group at the 4-position . It is a confirmed metabolite of the PPARδ agonist GW501516 (GW1516), detected and identified via LC/ESI-HRMS in equine urine [1]. The compound is also a documented synthetic intermediate in patented routes to GW501516 and related PPARδ ligands [2]. With a molecular formula of C₁₃H₁₀F₃NO₂S and a molecular weight of 301.28 g/mol, it features a predicted LogP of 3.92 and a topological polar surface area (TPSA) of 39.19 Ų .

Why 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester Cannot Be Interchanged with Close Analogs in Metabolic or Synthetic Applications


Despite belonging to the same 2-(4-trifluoromethylphenyl)-4-methyl-thiazole-5-carboxylate chemotype, the methyl ester (MMTC) is analytically, metabolically, and synthetically distinct from its ethyl ester, free carboxylic acid, and hydroxymethyl analogs. In the equine GW1516 metabolic pathway, MMTC is detected as one of nine discrete metabolites, each with unique chromatographic retention and mass spectral signatures [1]. Substitution of the methyl ester with the ethyl ester alters the molecular weight by +14 Da (301.28 → 315.31) and modifies the steric and electronic environment of the 5-position, which directly impacts the outcome of downstream reactions such as DIBAL-H reduction to the alcohol intermediate [2]. The free carboxylic acid (MTTC, CAS 144059-86-9) lacks the ester protecting group essential for certain coupling strategies and exhibits different ionization behavior in mass spectrometry, making it unsuitable as a direct surrogate in validated analytical methods targeting MMTC [1].

Quantitative Differentiation Evidence: 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester versus Closest Analogs


Metabolic Identity: MMTC Is a Chromatographically Resolved, Named Metabolite in the GW1516 Pathway While the Ethyl Ester Is Absent

In the only published in vivo metabolic study of GW1516 in horses, the methyl ester (designated MMTC) was explicitly identified as one of nine urinary metabolites following nasoesophageal administration of 150 mg GW1516 to a thoroughbred mare. Detection was performed using LC/ESI-HRMS with a Q-Exactive mass spectrometer [1]. The ethyl ester analog (CAS 175277-03-9) was not reported as a metabolite in this study nor in any other published GW1516 metabolic investigation, confirming that the methyl ester possesses a unique metabolic identity attributable to its specific ester moiety.

Doping control analysis Drug metabolism LC-HRMS metabolite identification

Synthetic Yield: Methyl Ester Formation via Hantzsch Cyclization Proceeds at 95.6% Yield with Defined Patent Conditions

Indian Patent 251689 (Example 1) reports the preparation of methyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate by reacting 4-(trifluoromethyl)thiobenzamide (20.5 g, 0.1 mol) with methyl 2-chloroacetoacetate (12.2 mL, 0.1 mol) in THF at 75–80 °C for 12 hours, yielding 28.8 g (95.6% yield) [1]. When the same patent family employs ethyl 2-chloroacetoacetate to prepare the ethyl ester analog (described in the MDPI Molecules 2015 synthesis of compound 3 from 4-(trifluoromethyl)benzothioamide and ethyl 2-chloroacetoacetate), the reported yield for the Hantzsch thiazole formation step is 80% [2]. The 15.6 percentage-point yield advantage of the methyl ester route represents a meaningful difference in atom economy for multi-step syntheses.

Thiazole synthesis Process chemistry PPARδ ligand intermediates

Lipophilicity Differentiation: Methyl Ester LogP Is 0.5–0.7 Units Lower Than the Ethyl Ester, Influencing Chromatographic Retention and Extraction Recovery

The methyl ester MMTC has a computationally predicted LogP of 3.92 (ALogP) [1]. Although a directly measured LogP for the ethyl ester analog is not published in peer-reviewed literature, the addition of one methylene unit (−CH₂−) to an alkyl ester consistently increases LogP by approximately 0.5–0.6 units based on the Hansch π constant for the methylene fragment (πCH₂ ≈ 0.5). Consequently, the ethyl ester (C₁₄H₁₂F₃NO₂S, MW 315.31) is expected to exhibit a LogP of ~4.4–4.5, making it significantly more lipophilic. This difference directly impacts reversed-phase chromatographic retention (longer tR for ethyl ester) and liquid-liquid extraction recovery from aqueous biological matrices.

Physicochemical profiling LogP prediction Chromatographic method development

Antimicrobial Scaffold Activity: The 4-Trifluoromethylphenyl-Thiazole-5-Carboxylate Core Exhibits Quantified Gram-Negative Inhibition Superior to Gentamicin at 1 mg/mL

The ethyl ester analog (compound 3 in Oniga et al., 2015) was evaluated for antimicrobial activity by agar diffusion at 1 mg/mL in DMSO against a panel of five microbial strains. Against Salmonella enteritidis ATCC 13076, compound 3 produced a 20 mm inhibition zone compared to 18 mm for gentamicin (the reference antibiotic), representing superior activity [1]. The identical 2-(4-trifluoromethylphenyl)-4-methyl-thiazole-5-carboxylate core is shared between the ethyl ester and the methyl ester (MMTC); the difference resides solely in the ester alkyl group (ethyl vs. methyl), which is not expected to abolish the intrinsic antimicrobial pharmacophore. While direct antimicrobial data for MMTC itself are not published, the class-level scaffold activity is quantitatively established by the ethyl ester congener.

Antimicrobial screening Thiazole SAR Drug-resistant bacteria

Toxicity Flag Profile: MMTC Shows 1 ALARM NMR Alert but Zero PAINS, BMS, Chelator, or Genotoxic Carcinogenicity Flags

According to the Drug Metabolite database (ID: DM015774), MMTC carries one ALARM NMR rule alert (thiol-related reactivity substructure), but registers zero alerts across PAINS, BMS, Chelator, Genotoxic Carcinogenicity, and Non-Genotoxic Carcinogenicity rule sets [1]. Its predicted hERG blockade probability is 0.046 (excellent range, 0–0.3), and Ames mutagenicity probability is 0.085 (excellent range) [1]. In contrast, the free carboxylic acid analog (MTTC, CAS 144059-86-9) has a predicted DILI (drug-induced liver injury) probability of 0.923 (poor range, 0.7–1.0) [2], suggesting that esterification to the methyl ester mitigates a hepatotoxicity liability present in the free acid form.

Computational toxicology Drug-likeness prediction Hit triage filters

Procurement-Driven Application Scenarios for 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester


Certified Reference Standard for GW1516 Doping Control LC-MS/MS Methods

Equine and human sports anti-doping laboratories require authenticated reference standards of MMTC (CAS 636589-59-8) to develop and validate LC-MS/MS methods targeting GW1516 metabolites in urine. As demonstrated by Ishii et al. (2021), MMTC is one of nine confirmed urinary metabolites, and its chromatographic retention, exact mass (monoisotopic), and MS/MS fragmentation pattern are distinct from co-eluting metabolites such as HMTT and MTTC [1]. The ethyl ester analog cannot substitute for MMTC in these methods due to different retention times and fragmentation spectra.

Cost-Efficient Intermediate for Multi-Step GW501516 Analog Synthesis

The 95.6% isolated yield of MMTC via Hantzsch cyclization (Indian Patent 251689, Example 1) makes it the highest-yielding entry point into the 2-(4-trifluoromethylphenyl)-4-methyl-thiazole-5-carboxylate chemical space [2]. Downstream transformations—including DIBAL-H reduction to the alcohol (96.4% yield, Example 2) and subsequent halogenation to the chloromethyl or bromomethyl intermediate—are well-characterized and high-yielding, enabling efficient access to GW501516 analogs for PPARδ drug discovery programs.

Hydrolyzable Building Block for Thiazole-5-Carboxylic Acid-Derived Compound Libraries

MMTC serves as a storable, ester-protected precursor to 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (MTTC). Basic hydrolysis with NaOH or LiOH liberates the free acid, which can be coupled to diverse amines for amide library synthesis. The methyl ester's LogP of 3.92 and favorable predicted toxicity profile (PAINS=0, Ames probability=0.085) [3] support its selection over the free acid for storage and handling, as the ester form avoids the DILI-associated liability predicted for the acid form while maintaining ready convertibility.

Antimicrobial Pharmacophore Exploration Starting Material

The 4-trifluoromethylphenyl-thiazole-5-carboxylate core has demonstrated gram-negative-preferential antimicrobial activity, with the ethyl ester analog producing inhibition zones exceeding gentamicin against S. enteritidis (20 mm vs. 18 mm) [4]. MMTC can be hydrolyzed and converted to hydrazides, amides, or hydrazones for systematic SAR exploration around this validated antimicrobial scaffold, providing a procurement-ready entry point for medicinal chemistry groups targeting multidrug-resistant gram-negative pathogens.

Quote Request

Request a Quote for 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.